
(R)-2-(((Allyloxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is a complex organic compound with a unique structure that includes a benzyloxy group, a keto group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Introduction of the keto group: The keto group is introduced via oxidation reactions.
Deprotection and final coupling: The protecting group is removed, and the final coupling reaction is carried out to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid
- (2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
Uniqueness
(2R)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H19NO6 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
(2R)-5-oxo-5-phenylmethoxy-2-(prop-2-enoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C16H19NO6/c1-2-10-22-16(21)17-13(15(19)20)8-9-14(18)23-11-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,17,21)(H,19,20)/t13-/m1/s1 |
InChI Key |
SJYKBQJNZWZJST-CYBMUJFWSA-N |
Isomeric SMILES |
C=CCOC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
C=CCOC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


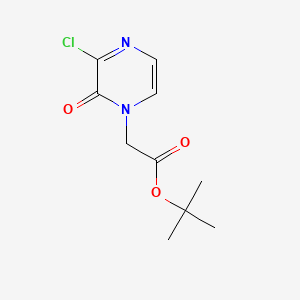
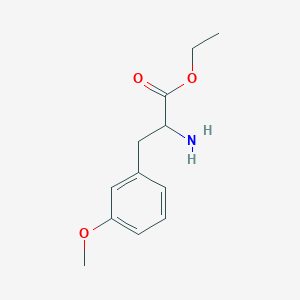
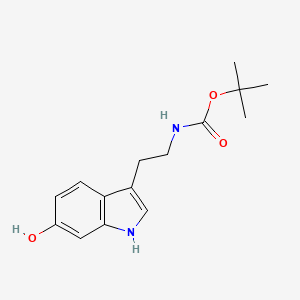
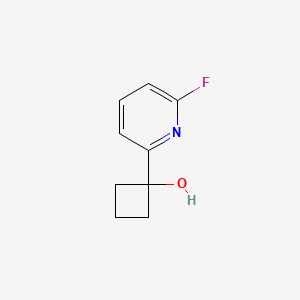
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)
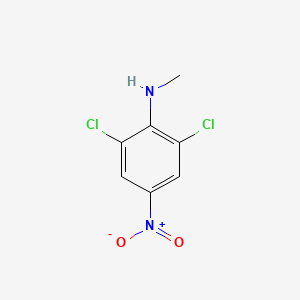
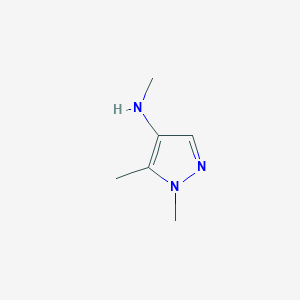
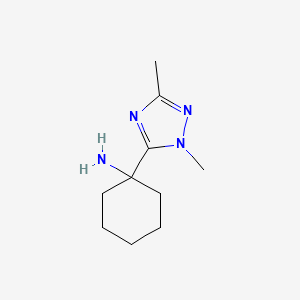

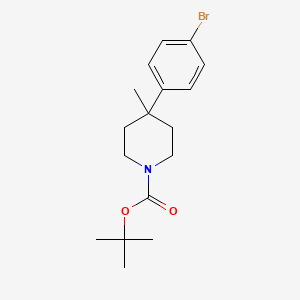
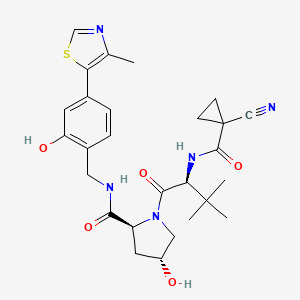
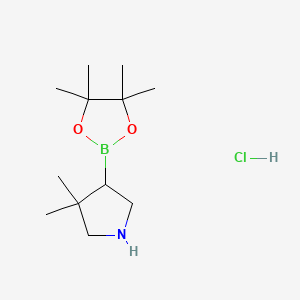
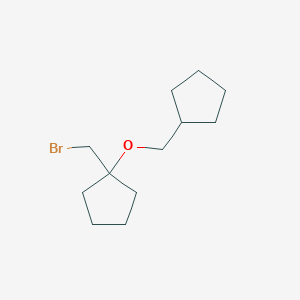
![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)
